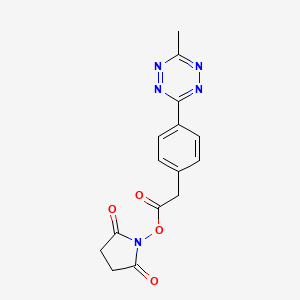

Methyltetrazine-NHS ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

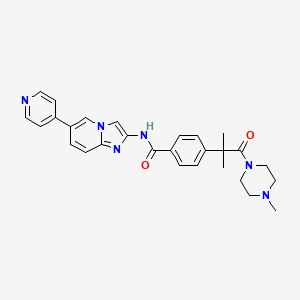

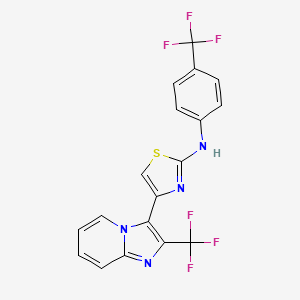

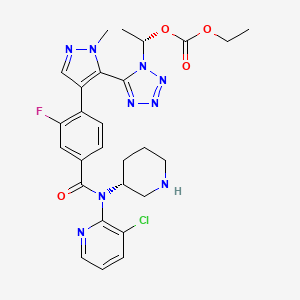

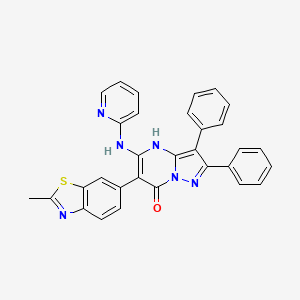

Methyltetrazine-NHS ester is an NHS actived building block containing a methyltetrazine group. It can react with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds. Thus, this reagent can be used for modification of amine-containing molecule in organic media and the low mass weight will add minimal spacer to modified molecules.

科学的研究の応用

- Methyltetrazine-NHS ester plays a pivotal role in constructing bioconjugates for targeted drug delivery . It enables the creation of stable, site-specific conjugates with minimal off-target effects .

- The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . This reaction is used to modify amine-containing molecules such as proteins, peptides, and nucleic acids .

- The outcomes of this application include the development of innovative therapeutics and diagnostic tools with enhanced precision, safety, and efficacy .

- Methyltetrazine-NHS ester is used in click chemistry applications in bioconjugate chemistry .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the modification of amine-containing molecules in organic media .

Pharmaceutical Research and Development

Bioconjugate Chemistry

Diagnostic Imaging

- Methyltetrazine-NHS ester is essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

- Methyltetrazine-NHS ester is used in proteomics for mapping proteome-wide ligandable hotspots .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the identification and visualization of enzyme activities within complex biological systems .

- Methyltetrazine-NHS ester is used in cell biology for imaging enzyme activities in situ .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe .

Chemical Biology

Proteomics

Cell Biology

- Methyltetrazine-NHS ester is used in immunology for the modification of antibodies and other amine-containing biomolecules .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

- Methyltetrazine-NHS ester is used in neuroscience for the modification of proteins and peptides .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the identification and visualization of enzyme activities within complex biological systems .

- Methyltetrazine-NHS ester is used in cancer research for the development of antibody-drug conjugates .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative therapeutics with enhanced precision, safety, and efficacy .

- Methyltetrazine-NHS ester is used in theranostics for the development of targeted alpha therapy .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

- Methyltetrazine-NHS ester is used in nanotechnology for the modification of amine-containing molecules in organic media .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative materials with enhanced properties .

Immunology

Neuroscience

Cancer Research

Theranostics

Nanotechnology

Materials Science

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHJLZOOHNOUCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-NHS ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)